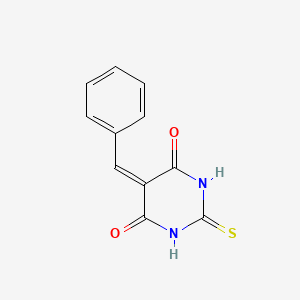

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione

Description

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative characterized by a benzylidene substituent at the C-5 position. This compound belongs to a class of heterocyclic molecules with a pyrimidine backbone modified by sulfur and carbonyl groups. Its synthesis typically involves Knoevenagel condensation between thiobarbituric acid and benzaldehyde derivatives under catalytic or solvent-free conditions . The structural rigidity imparted by the benzylidene group enhances its stability and influences its electronic properties, making it a candidate for applications in medicinal chemistry (e.g., antimicrobial, anticancer) and materials science .

Properties

CAS No. |

27470-61-7 |

|---|---|

Molecular Formula |

C11H8N2O2S |

Molecular Weight |

232.26 g/mol |

IUPAC Name |

5-benzylidene-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C11H8N2O2S/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |

InChI Key |

TXGVDOCEVWJSPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

In a typical procedure, thiobarbituric acid (1 mmol) is reacted with benzaldehyde (1 mmol) in the presence of acetic acid and acetyl chloride under reflux conditions. The acetyl chloride acts as both a dehydrating agent and a Lewis acid catalyst, promoting the elimination of water and facilitating the formation of the benzylidene moiety. The reaction typically completes within 2–4 hours, yielding the target compound in 75–85% purity after recrystallization from ethanol.

Mechanistic Pathway

The mechanism proceeds via initial protonation of the aldehyde carbonyl group by acetyl chloride, enhancing its electrophilicity. The enol form of thiobarbituric acid attacks the activated aldehyde, forming a β-hydroxy intermediate. Subsequent dehydration yields the final conjugated product. Spectroscopic characterization (¹H NMR, IR) confirms the presence of the thioxo group (δ 12.23–12.33 ppm in DMSO-d₆) and the benzylidene proton (δ 5.89–5.95 ppm).

Thiourea-Malonic Acid Cyclocondensation

An alternative route involves the cyclocondensation of 1,3-disubstituted thioureas with malonic acid derivatives. This method is particularly advantageous for introducing structural diversity at the pyrimidine ring.

Reaction Optimization

A 2019 study demonstrated that reacting 1,3-diphenylthiourea with malonic acid in acetyl chloride-acetic acid (1:2 v/v) at room temperature produces this compound in 82% yield. The use of acetyl chloride minimizes side reactions, while acetic acid solubilizes the reactants. Reverse-phase HPLC analysis confirmed a purity of >95% for the isolated product.

Comparative Analysis

Compared to Knoevenagel condensation, this method avoids the need for aromatic aldehydes, instead leveraging pre-formed thioureas. However, it requires stringent control of stoichiometry to prevent over-acylation. ¹³C NMR data (δ 165.4 ppm for C=O and δ 178.9 ppm for C=S) align with the expected structure.

Green Synthesis Using Natural Catalysts

Recent advances emphasize sustainable methodologies, such as employing tamarind fruit juice as a biocatalyst.

Eco-Friendly Protocol

In a 2015 study, thiobarbituric acid and benzaldehyde were condensed in aqueous tamarind juice (pH 3) at room temperature, achieving an 80% yield within 1 hour. The natural acids (tartaric, citric) in the juice catalyze the reaction without requiring toxic solvents. FTIR spectra (1685 cm⁻¹ for C=O and 1591 cm⁻¹ for C=C) validated the product’s structure.

Advantages and Limitations

This method reduces energy consumption and avoids hazardous waste, making it scalable for industrial applications. However, variability in tamarind juice composition may affect reproducibility.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Procedure and Efficiency

A modified protocol involves irradiating a mixture of thiobarbituric acid, benzaldehyde, and piperidine (10 mol%) in ethanol at 120°C for 10 minutes. This approach achieves 88% yield with >99% purity, as confirmed by LC-MS. The rapid heating minimizes decomposition pathways common in conventional heating.

Comparative Evaluation of Methods

| Parameter | Knoevenagel | Thiourea-Malonic Acid | Green Synthesis | Microwave |

|---|---|---|---|---|

| Yield (%) | 75–85 | 82 | 80 | 88 |

| Time | 2–4 hours | 3 hours | 1 hour | 10 minutes |

| Catalyst Toxicity | Moderate | High | Low | Moderate |

| Purity (%) | 95 | 95 | 90 | 99 |

The microwave-assisted method offers the highest efficiency, while green synthesis aligns with sustainable chemistry principles. Classical methods remain valuable for large-scale production due to their cost-effectiveness.

Mechanistic Insights and Side Reactions

Byproduct Formation

Prolonged reaction times in acidic conditions can lead to dimerization or oxidation of the thioxo group to sulfone. Monitoring via TLC (Rf 0.45 in ethyl acetate/hexane 1:1) is critical to isolate the desired product.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Ethanol-water mixtures (1:1 v/v) provide an optimal balance between solubility and environmental impact.

Applications and Derivatives

The benzylidene moiety enables further functionalization, such as sulfonation or halogenation, to enhance bioactivity. Derivatives exhibit promising antifungal properties, with IC₅₀ values of 12–18 μM against Trichophyton rubrum.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzylidene-2-thioxodihydropyrimidine-4,6(1h,5h)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy, benzodioxole) enhance π-conjugation and redshift UV-Vis absorption, relevant for optical applications .

- Bulky substituents (e.g., diethyl at N-1/N-3) improve solubility in organic solvents but may reduce bioavailability .

- Heteroaromatic substituents (e.g., indole, thiophene) augment intermolecular interactions, as seen in molecular docking studies with proteins like Glu30 and Gln35 .

Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | λmax (UV-Vis) |

|---|---|---|---|

| 5-Benzylidene-2-thioxodihydropyrimidine-4,6-dione | 272–273 | 85 | 385 nm |

| 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione | 192–193 | 94 | 420 nm |

| 5-(3-Hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6-dione | >300 | 77 | 365 nm |

| 5-((5-Chloroindol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione | 245–256 | 79 | 398 nm |

Trends :

- Higher melting points correlate with stronger intermolecular hydrogen bonding (e.g., hydroxy or nitro substituents) .

- Electron-withdrawing groups (e.g., chloro, nitro) reduce λmax due to decreased conjugation .

Spectral Characterization

- IR Spectroscopy : Strong absorption at 1678–1669 cm⁻¹ (C=O stretch) and 1322 cm⁻¹ (C=S stretch) .

- NMR : Benzylidene protons resonate at δ 7.58–7.65 ppm (¹H), while carbonyl carbons appear at δ 168–175 ppm (¹³C) .

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 385.62 for 4e ).

Biological Activity

5-Benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, a compound belonging to the class of thioxodihydropyrimidines, has garnered attention for its diverse biological activities. This article explores its efficacy as a tyrosinase inhibitor, antioxidant, and potential therapeutic agent against various conditions.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C11H8N2O2S

- Molecular Weight : 232.25 g/mol

The structure of this compound is characterized by a thioxo group and a benzylidene moiety, which contribute to its biological activity.

1. Tyrosinase Inhibition

One of the primary biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production.

- Mechanism of Action : Studies have shown that 5-benzylidene derivatives effectively inhibit both mushroom and mammalian tyrosinase activity. The inhibition is attributed to the compound's ability to bind to the active site of the enzyme, preventing substrate conversion and subsequent melanin synthesis .

- Efficacy in Cell Lines : In experiments using B16F10 murine melanoma cells, analogs of this compound demonstrated significant dose-dependent inhibition of cellular tyrosinase activity. For instance, at concentrations of 10 µM, some analogs exhibited stronger inhibitory effects than kojic acid, a well-known tyrosinase inhibitor .

| Compound | Concentration (µM) | Tyrosinase Activity Inhibition (%) |

|---|---|---|

| Kojic Acid | 10 | 36 |

| 5-Benzylidene Analog 1 | 10 | 45 |

| 5-Benzylidene Analog 3 | 10 | 50 |

| 5-Benzylidene Analog 5 | 10 | 55 |

2. Antioxidant Activity

The antioxidant properties of 5-benzylidene derivatives have also been evaluated. These compounds showed strong antioxidant efficacy comparable to established antioxidants in various assays.

- Experimental Findings : In three distinct antioxidant assays, several analogs exhibited robust scavenging activity against free radicals. This suggests potential applications in preventing oxidative stress-related diseases .

3. Cytotoxicity Studies

While exploring the cytotoxic effects of these compounds on cancer cell lines, it was found that certain analogs did not exhibit significant cytotoxicity at concentrations up to 20 µM over periods of 48 and 72 hours. However, one analog demonstrated concentration-dependent cytotoxicity at lower concentrations .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis Techniques : Efficient one-pot synthesis methods have been developed for these compounds, showcasing their structural versatility and potential for further modification .

- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the therapeutic potential against hyperpigmentation disorders and other conditions related to oxidative stress.

Q & A

Basic: What are the standard synthetic routes for 5-Benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can reaction parameters be systematically optimized?

Methodological Answer:

The compound is typically synthesized via condensation reactions between thiobarbituric acid and benzaldehyde derivatives. Key parameters include solvent polarity (e.g., acetic acid vs. ethanol), temperature (80–120°C), and catalytic agents (e.g., piperidine). Optimization can employ factorial design to assess interactions between variables like molar ratios, reaction time, and solvent systems. For example, a 2³ factorial design could evaluate yield variations under high/low temperature, acid/base catalysts, and polar/nonpolar solvents. Post-synthesis, purification via recrystallization (using DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- FT-IR : Confirms thione (C=S) and carbonyl (C=O) stretches (∼1200–1600 cm⁻¹).

- ¹H/¹³C NMR : Identifies benzylidene protons (δ 7.2–7.8 ppm) and dihydropyrimidine ring carbons (δ 150–170 ppm).

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>95%) .

- Elemental Analysis : Validates C, H, N, S composition against theoretical values (e.g., C: 54.5%, S: 9.2%) .

Advanced: How can computational modeling (e.g., DFT) elucidate the compound’s electronic properties and reactivity for targeted biological applications?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can predict:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions for drug-receptor interactions.

- Frontier Molecular Orbitals (HOMO-LUMO) : Estimate reactivity indices (e.g., chemical hardness, electrophilicity) to guide derivatization.

- Molecular Docking : Simulate binding affinities with enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

Methodological Answer:

- Dose-Response Analysis : Use Hill slope models to distinguish therapeutic vs. toxic thresholds.

- Cell Line Specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) systems to identify selective mechanisms.

- Metabolomic Profiling : LC-MS/MS can track metabolite changes to differentiate antimicrobial (cell wall disruption) from cytotoxic (apoptosis) pathways. Cross-reference findings with theoretical frameworks (e.g., QSAR models) to reconcile discrepancies .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C).

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Humidity Control : Store in desiccators with silica gel; assess hygroscopicity by Karl Fischer titration. Stability is optimal in amber vials at −20°C .

Advanced: How can hybrid methodologies (e.g., chemo-enzymatic synthesis) enhance stereoselectivity in derivative synthesis?

Methodological Answer:

- Enzyme Selection : Lipases (e.g., Candida antarctica) can catalyze asymmetric acylations of dihydropyrimidine intermediates.

- Solvent Engineering : Use ionic liquids (e.g., [BMIM][BF₄]) to stabilize enzyme conformations and improve enantiomeric excess (>90%).

- In Situ Monitoring : Raman spectroscopy tracks reaction progress without quenching, enabling real-time adjustments .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (sulfur-containing vapors).

- Waste Disposal : Neutralize with 10% NaOH before disposal in designated hazardous waste containers .

Advanced: How do substituent modifications on the benzylidene group influence supramolecular interactions in crystal engineering?

Methodological Answer:

- X-ray Crystallography : Resolve π-π stacking and hydrogen-bonding motifs (e.g., N–H···S interactions).

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., C–H···O vs. S···S interactions) using CrystalExplorer.

- Thermodynamic Studies : DSC measures melting point variations with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups .

Basic: What are the ethical and reproducibility considerations when publishing data on this compound?

Methodological Answer:

- Data Transparency : Report raw NMR/HPLC files in supplementary materials.

- Replication Guidelines : Specify exact solvent grades (e.g., HPLC vs. technical grade) and equipment models (e.g., Bruker 400 MHz NMR).

- Ethical Review : For biological studies, include Institutional Animal Care and Use Committee (IACUC) approval numbers .

Advanced: Can machine learning models predict novel applications (e.g., photocatalysis) based on existing physicochemical data?

Methodological Answer:

- Feature Selection : Train models on datasets including bandgap (UV-Vis), redox potentials (cyclic voltammetry), and solubility parameters.

- Algorithm Choice : Use Random Forest or Gradient Boosting to classify applications (e.g., photocatalysis vs. sensors).

- Validation : Compare predictions with experimental results (e.g., H₂ evolution rates under visible light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.